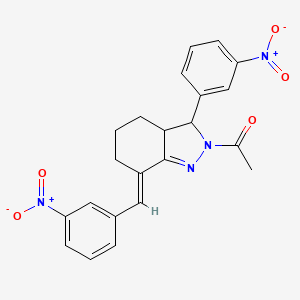
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly referred to as FPB, is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzamide family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
科学研究应用
FPB has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its ability to modulate various signaling pathways.
作用机制
The exact mechanism of action of FPB is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins. It has been found to inhibit the activity of certain kinases, including Akt and ERK, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
FPB has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using FPB in lab experiments is its potency and specificity. It has been found to have a high affinity for certain enzymes and proteins, which allows for precise modulation of their activity. However, one limitation is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using FPB in lab experiments.
未来方向
There are several future directions for research on FPB. One area of focus could be the development of more potent and selective analogs of FPB for use as drug candidates. Another area of focus could be the identification of new targets for FPB and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of FPB in various diseases and conditions.
合成方法
The synthesis of FPB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-fluorobenzyl bromide with potassium carbonate in dimethylformamide to form 4-fluorobenzyl alcohol. The alcohol is then reacted with 4-(2-propyn-1-yloxy)benzoic acid in the presence of triethylamine and dicyclohexylcarbodiimide to form FPB.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-12-13-3-7-15(18)8-4-13/h1,3-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAXYRPCWENJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)